molecular formula C13H14N2OS B13179100 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide

2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B13179100
M. Wt: 246.33 g/mol
InChI Key: KQKYUMQWEUAHHE-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a 2-amino-substituted aromatic ring, an N-methyl group, and a thiophen-3-ylmethyl substituent. The compound’s structure combines a benzamide core with a thiophene heterocycle, which confers unique electronic and steric properties. Thiophene rings are electron-rich and enhance π-π interactions, while the amino group at position 2 may facilitate hydrogen bonding, influencing biological activity and solubility. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzamides (e.g., neuroleptic agents) and thiophene derivatives (e.g., antimicrobial and anticancer activities) .

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide

InChI

InChI=1S/C13H14N2OS/c1-15(8-10-6-7-17-9-10)13(16)11-4-2-3-5-12(11)14/h2-7,9H,8,14H2,1H3

InChI Key

KQKYUMQWEUAHHE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide typically involves the reaction of 2-amino benzamide with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and the benzamide core play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide and related compounds:

Compound Name Core Structure Substituents/Modifications Key Features
2-Amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide Benzamide - 2-Amino group
- N-Methyl
- Thiophen-3-ylmethyl
Enhanced hydrogen bonding (amino group), moderate lipophilicity (N-methyl).
2-Chloro-N-[2-(thiophen-3-yl)ethyl]benzamide Benzamide - 2-Chloro
- Thiophen-3-yl ethyl linkage
Chloro group increases electrophilicity; ethyl spacer alters flexibility.
N-(3-Cyanothiophen-2-yl)benzamide Benzamide - Thiophen-2-yl with 3-cyano group Cyano group enhances electron-withdrawing effects; potential for nucleophilic reactions.
3-(Dimethylamino)-N-(thiophen-3-ylmethyl)benzamide Benzamide - 3-Dimethylamino
- Thiophen-3-ylmethyl
Dimethylamino group increases basicity; may influence receptor binding.
N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide Cyanobenzamide - Benzo[b]thiophene
- Dimethylamino ethyl
Bulky benzo[b]thiophene enhances aromatic stacking; cyanobenzamide adds polarity.

Physicochemical Properties

  • Lipophilicity: The N-methyl group in the target compound likely increases lipophilicity compared to unmethylated analogues (e.g., N-(3-cyanothiophen-2-yl)benzamide), enhancing membrane permeability .
  • Solubility: The 2-amino group may improve aqueous solubility via hydrogen bonding, contrasting with chloro or cyano substituents, which reduce solubility .

Biological Activity

2-Amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Biological Activity Overview

Thiophene derivatives, including the compound , have been associated with various biological activities such as:

  • Antimicrobial Activity : Compounds with thiophene moieties have shown significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy.
  • Neuroprotective Effects : Certain thiophene derivatives have been investigated for their neuroprotective capabilities.

The biological activity of 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
  • Apoptosis Induction : Evidence suggests that compounds in this class can induce apoptosis in cancer cells by activating intrinsic pathways.

Anticancer Activity

A study investigated a series of thiophene derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that some compounds, particularly those containing the thiophene ring, exhibited significant antiproliferative activity with IC50 values ranging from 23.2 to 95.9 µM against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-723.2Apoptosis induction
Compound BHepG-295.9Enzyme inhibition

Antimicrobial Activity

Research has shown that thiophene derivatives possess notable antimicrobial properties. For instance, a derivative similar to 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) in the low micromolar range .

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